(2R,3R)-2-(1-Ethylpyrazol-4-yl)oxolane-3-carbaldehyde
Description
(2R,3R)-2-(1-Ethylpyrazol-4-yl)oxolane-3-carbaldehyde is a chiral heterocyclic compound featuring a pyrazole moiety linked to an oxolane (tetrahydrofuran) ring and a reactive carbaldehyde group. Its stereochemistry at the 2R and 3R positions is critical for its biological activity and synthetic utility. The compound’s structure enables diverse reactivity, particularly through the carbaldehyde group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
(2R,3R)-2-(1-ethylpyrazol-4-yl)oxolane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-8,10H,2-4H2,1H3/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDOSDPPBSIIHZ-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,3R)-2-(1-Ethylpyrazol-4-yl)oxolane-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde
- Molecular Formula : C₉H₁₃N₂O₂
- Molecular Weight : 169.21 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell membrane integrity.
- Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cells in vitro. Specifically, it has shown effectiveness against breast and colon cancer cell lines.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially useful in treating conditions like arthritis.
The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Induction of Apoptosis : Studies suggest that it may promote programmed cell death in cancer cells through intrinsic apoptotic pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Pathogen | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 75 |
| Escherichia coli | 100 | 80 |
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines (MCF7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 65 |
| 100 | 40 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound is compared below with two classes of analogs: coumarin-pyrazole carbaldehydes () and pyrrolo-pyridazine derivatives (Evidences 2–3).
Key Observations:
Oxolane vs. Coumarin Cores: The target compound’s oxolane ring introduces reduced planarity and increased flexibility compared to the fused aromatic coumarin system in analogs. This may lower binding affinity to planar biological targets (e.g., DNA topoisomerases) but improve solubility .
Carbaldehyde Reactivity :
- Both the target compound and analogs utilize the carbaldehyde group for nucleophilic additions (e.g., formation of Schiff bases). However, the oxolane core may sterically hinder some reactions compared to the coumarin system .
Comparison with Pyrrolo-Pyridazine Derivatives :
- The patent compounds (Evidences 2–3) exhibit bicyclic frameworks with electron-withdrawing substituents (e.g., trifluoromethyl), enabling strong target binding (e.g., kinase inhibition). In contrast, the target compound’s simpler structure may prioritize synthetic accessibility over potency .
Q & A
Q. What are the established synthetic routes for (2R,3R)-2-(1-Ethylpyrazol-4-yl)oxolane-3-carbaldehyde, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Pyrazole Functionalization : Introduction of the 1-ethylpyrazole moiety via nucleophilic substitution or cross-coupling reactions.
- Oxolane Ring Formation : Cyclization of diols or epoxides under acidic or basic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid as catalysts) .
- Aldehyde Installation : Oxidation of primary alcohols (e.g., using Dess-Martin periodinane) or direct formylation.
Q. Key Variables :
Q. How is the stereochemistry of (2R,3R)-configured oxolane derivatives validated experimentally?
Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration (e.g., as seen in related oxolane-carbaldehyde structures) .
- NMR Spectroscopy : Use of NOESY/ROESY to confirm spatial proximity of substituents (e.g., coupling between H-2 and H-3 protons) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times correlate with (2R,3R) vs. (2S,3S) configurations .
Q. What analytical challenges arise in characterizing impurities or degradation products of this compound?
Methodological Answer :
-
Degradation Pathways : Aldehyde oxidation to carboxylic acids under basic conditions or light exposure.
-
Detection Methods :
-
Common Impurities :
Impurity Source Oxolane-3-carboxylic acid Aldehyde oxidation . Racemic mixture Poor stereocontrol during synthesis .
Advanced Research Questions
Q. How does the stereochemistry of (2R,3R)-configured oxolane impact biological activity in target binding studies?
Methodological Answer :
Q. What strategies optimize the yield of the (2R,3R) diastereomer during large-scale synthesis?
Methodological Answer :
-
Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to bias ring-closing steps .
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Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
-
Reaction Engineering :
Condition Optimization Strategy pH Control Maintain pH 4–6 to stabilize transition states favoring (2R,3R) . Solvent Mixtures DMF/water (9:1) enhances diastereoselectivity (dr > 8:1) .
Q. How can computational modeling predict the reactivity of the aldehyde group in downstream derivatization?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
